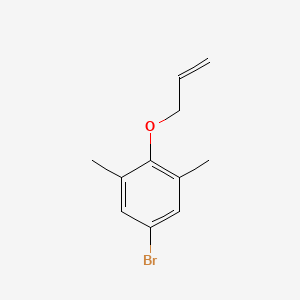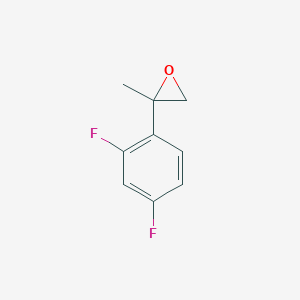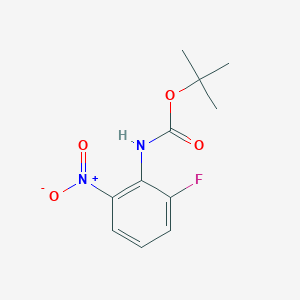
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an aniline derivative The presence of the Boc group is significant in organic synthesis as it serves to protect the amino group during various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate typically involves the protection of the amino group of 2-fluoro-6-nitroaniline with a Boc group. This can be achieved by reacting 2-fluoro-6-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of such processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Substitution: The fluorine and nitro groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron in acidic conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Reduction: Hydrogen gas over palladium or iron in acidic conditions.
Major Products Formed
Deprotection: 2-fluoro-6-nitroaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Reduction: 2-fluoro-6-aminoaniline.
Aplicaciones Científicas De Investigación
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: The Boc group is commonly used in peptide synthesis to protect amino groups.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various synthetic steps and can be selectively removed under acidic conditions. The presence of the fluorine and nitro groups can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butyloxycarbonyl)-aniline: Lacks the fluorine and nitro groups, making it less reactive.
2-fluoroaniline: Lacks the Boc and nitro groups, making it more reactive in nucleophilic aromatic substitution reactions.
2-nitroaniline: Lacks the Boc and fluorine groups, making it more reactive in reduction reactions.
Uniqueness
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate is unique due to the combination of the Boc protecting group, fluorine, and nitro groups. This combination allows for selective reactions and protection of the amino group, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H13FN2O4 |
|---|---|
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
tert-butyl N-(2-fluoro-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-9-7(12)5-4-6-8(9)14(16)17/h4-6H,1-3H3,(H,13,15) |
Clave InChI |
QLZDIUDCESOXQM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


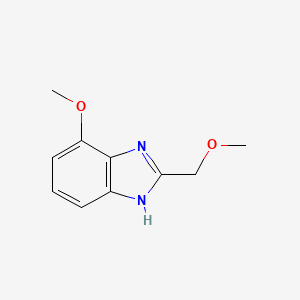
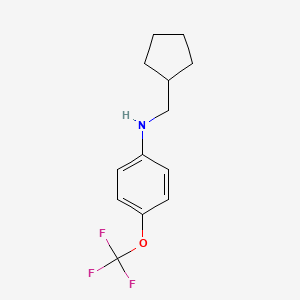
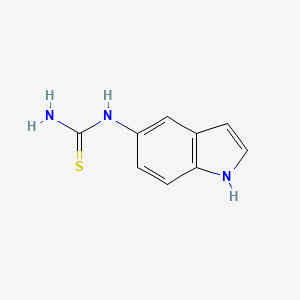
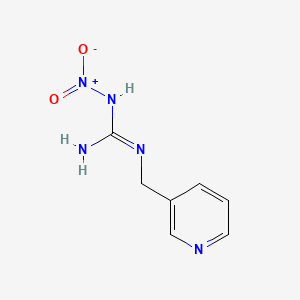
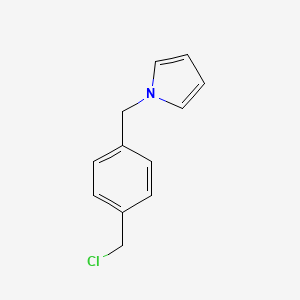
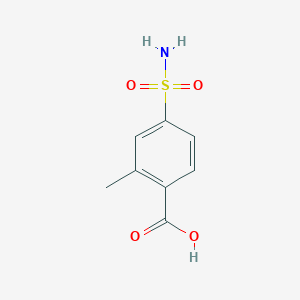
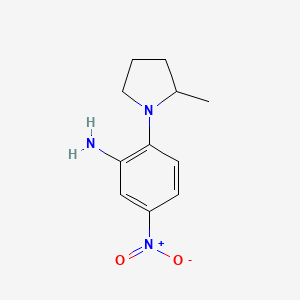
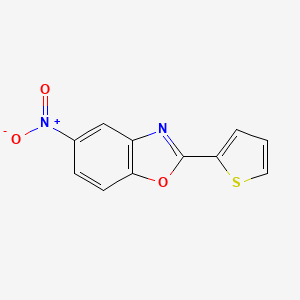
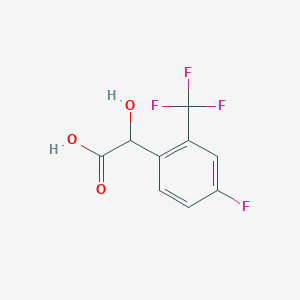
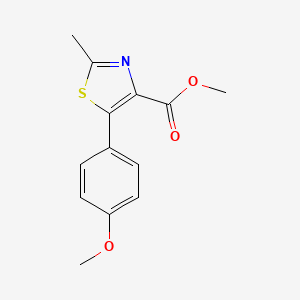
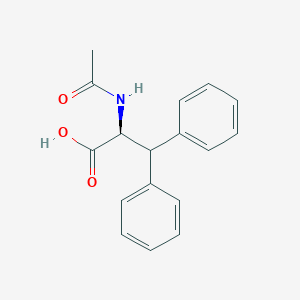
![2'-(Methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8718515.png)
